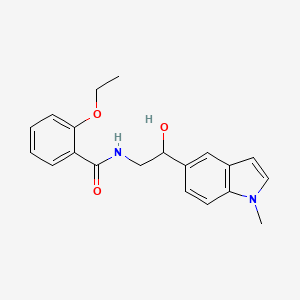

2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-25-19-7-5-4-6-16(19)20(24)21-13-18(23)15-8-9-17-14(12-15)10-11-22(17)2/h4-12,18,23H,3,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMWOMRDVJWVJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is to start with 1-methyl-1H-indole and perform a series of reactions to introduce the ethoxy and hydroxyethyl groups. The reaction conditions often require the use of strong bases or acids, depending on the specific steps involved.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The indole ring can be oxidized to form different derivatives.

Reduction: : Reduction reactions can be used to modify the functional groups.

Substitution: : Substitution reactions can introduce different substituents onto the indole ring or the benzamide group.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: : Various electrophiles and nucleophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include various indole derivatives, hydroxylated compounds, and substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interaction of indole derivatives with biological targets. It may also have potential as a lead compound for drug development.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its structural similarity to other biologically active indole derivatives suggests it could be useful in treating various diseases.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Core Structure : Shares the benzamide and hydroxyalkyl group but lacks the indole moiety.

- Substituents : A 3-methylbenzamide group and a tertiary alcohol (1,1-dimethylethyl) instead of the 2-ethoxy and indole groups.

- Applications : Demonstrated utility as an N,O-bidentate directing group in metal-catalyzed reactions, highlighting the importance of hydroxyalkyl positioning .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, )

- Core Structure : Simple benzamide linked to a dimethoxyphenethyl chain.

- Substituents : Lacks the ethoxy and hydroxy groups but incorporates methoxy substituents on the phenyl ring.

- The phenethyl chain may improve lipophilicity.

- Synthesis : Prepared via direct acylation of 3,4-dimethoxyphenethylamine with benzoyl chloride, a simpler route than multi-step syntheses for indole-containing analogs .

N-[2-(1H-indol-3-yl)ethyl]-Benzamide (CAS 4753-09-7, )

- Substituents : Indole-3-yl linked via an ethyl spacer; lacks stereochemistry at the alcohol position.

- Functional Impact : The indole moiety enables interactions with serotoninergic or kinase targets, but the absence of a hydroxy group limits hydrogen-bonding capacity.

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Benzamide Derivatives

*Calculated based on structural formula.

Spectroscopic Trends

- IR Spectroscopy : All benzamides show characteristic C=O stretches (~1650–1680 cm⁻¹) and NH stretches (~3280–3300 cm⁻¹). The target compound’s ethoxy group may introduce additional C-O-C stretches near 1250 cm⁻¹ .

- 1H NMR : Hydroxyethyl and ethoxy groups in the target compound would produce distinct signals (e.g., δ 1.4–1.6 for ethoxy CH3, δ 4.0–4.5 for hydroxy CH2), differentiating it from analogs like Rip-B (δ 3.85 for OCH3) .

Biological Activity

Chemical Identity

- IUPAC Name: 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide

- CAS Number: 2034526-64-0

- Molecular Formula: CHNO

- Molecular Weight: 338.4 g/mol

This compound is a benzamide derivative with potential biological activity, particularly in the context of cancer research and therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cancer Cell Proliferation:

- Antioxidant Properties:

- Targeting Specific Receptors:

Case Studies

- In Vitro Studies:

- Animal Models:

Comparative Data Table

| Parameter | Value |

|---|---|

| Molecular Weight | 338.4 g/mol |

| Structure | Chemical Structure |

| Anticancer Activity | Significant in various cell lines |

| Mechanism | Apoptosis induction, receptor inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.